molecular formula C10H6BrF2NO2 B1462365 Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate CAS No. 1805592-60-2

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Cat. No. B1462365
CAS RN: 1805592-60-2
M. Wt: 290.06 g/mol
InChI Key: UWNRVVUCJCUJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6BrF2NO2 . It has an average mass of 290.061 Da and a monoisotopic mass of 288.954987 Da . This compound is used in scientific research and its versatile properties make it suitable for various applications, such as drug development and material synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C10H6BrF2NO2 . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C10H6BrF2NO2, average mass 290.061 Da, and monoisotopic mass 288.954987 Da . For a detailed analysis of its physical and chemical properties, it would be best to refer to a specialized chemical properties database or literature.

Scientific Research Applications

Synthesis and Precursor Applications

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate serves as a significant precursor in the synthesis of various bioactive molecules due to its diverse pharmacological activities. Its role as an active scaffold in organic synthesis highlights its importance in the development of new compounds with potential pharmaceutical applications. The versatility of methyl-2-formyl benzoate, for instance, underlines the crucial role of similar compounds in medicinal chemistry, offering pathways to synthesize medical products through both one-step and two-step methodologies (Farooq & Ngaini, 2019).

Antimicrobial Applications

Exploring the antimicrobial potential of compounds derived from or related to this compound could be significant. For instance, compounds like p-Cymene, which shows a range of biological activities including antimicrobial effects, emphasize the importance of investigating similar compounds for their potential in treating communicable diseases and in biomedical applications (Marchese et al., 2017).

properties

IUPAC Name

methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-2-5(4-14)8(11)3-6(7)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNRVVUCJCUJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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